

7b-Hydroxy Cholesterol-d7 chemical properties

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Compound of Interest

Compound Name: 7b-Hydroxy Cholesterol-d7

Cat. No.: B10787467

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An In-depth Technical Guide to 7 β -Hydroxy Cholesterol-d7: Chemical Properties and Applications

For researchers, scientists, and drug development professionals, understanding the chemical and biological characteristics of deuterated compounds is paramount for accurate experimental design and interpretation. This guide provides a comprehensive overview of 7 β -Hydroxy Cholesterol-d7, a labeled metabolite of cholesterol, detailing its chemical properties, experimental applications, and its role in relevant biological pathways.

Core Chemical Properties

7 β -Hydroxy Cholesterol-d7 is the deuterated form of 7 β -hydroxycholesterol (7 β -OHC), an oxidized derivative of cholesterol. The incorporation of seven deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and other sterols.^[1]

Below is a summary of its key chemical properties:

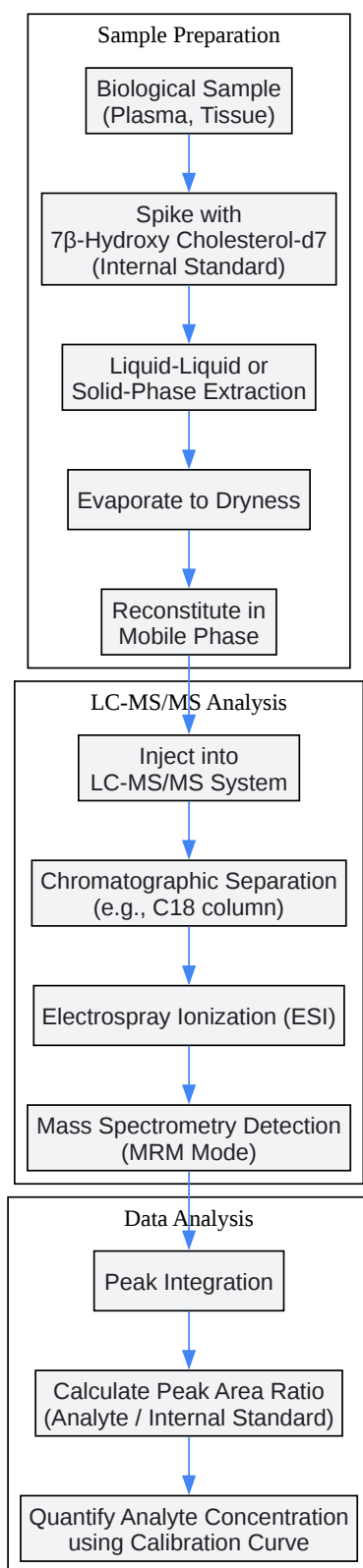
Property	Value	Source(s)
Alternate Names	(3 β ,7 β)-Cholest-5-ene-3,7-diol-d7, cholest-5-en-3 β ,7 β -diol-d7	[2]
Molecular Formula	C ₂₇ H ₃₉ D ₇ O ₂	[2][3]
Molecular Weight	409.70 g/mol	[2]
Exact Mass	409.394 Da	[4]
CAS Number	349553-97-5	
Purity	>99% (TLC)	[4]
Form	Powder	
Appearance	White to off-white solid	[5]
Solubility	Ethanol: \geq 20 mg/mL, DMF: \geq 2 mg/mL, DMSO: \geq 0.1 mg/mL	[1]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]
Shipping Conditions	Shipped on dry ice.	

Experimental Protocols and Applications

7 β -Hydroxy Cholesterol-d7 is primarily utilized as an internal standard in analytical chemistry, particularly for mass spectrometry-based analyses. Its application ensures accuracy and precision in the quantification of endogenous oxysterols in various biological matrices.

General Workflow for Quantification of Oxysterols using 7 β -Hydroxy Cholesterol-d7 as an Internal Standard:

This protocol outlines a general procedure for the analysis of oxysterols in biological samples, such as plasma or tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Experimental workflow for oxysterol quantification.

Key Methodological Considerations:

- **Sample Preparation:** Biological samples are first spiked with a known amount of 7 β -Hydroxy Cholesterol-d7. This is followed by extraction of the lipids, typically using a modified Bligh-Dyer method.[6] The organic phase, containing the sterols, is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.
- **Chromatographic Separation:** The extracted sterols are separated using reverse-phase high-performance liquid chromatography (HPLC), often with a C18 column.[6] A gradient elution with a binary solvent system, such as methanol/water with an additive like ammonium acetate, is commonly employed to achieve optimal separation.[6]
- **Mass Spectrometric Detection:** The HPLC system is coupled to a tandem mass spectrometer, typically a triple quadrupole instrument, with an electrospray ionization (ESI) source.[6][7] The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[6] Specific precursor-to-product ion transitions are monitored for both the analyte of interest and the 7 β -Hydroxy Cholesterol-d7 internal standard.
- **Quantification:** The concentration of the endogenous oxysterol is determined by calculating the ratio of its peak area to the peak area of the 7 β -Hydroxy Cholesterol-d7 internal standard.[6] This ratio is then compared to a calibration curve generated using known concentrations of the non-deuterated standard.

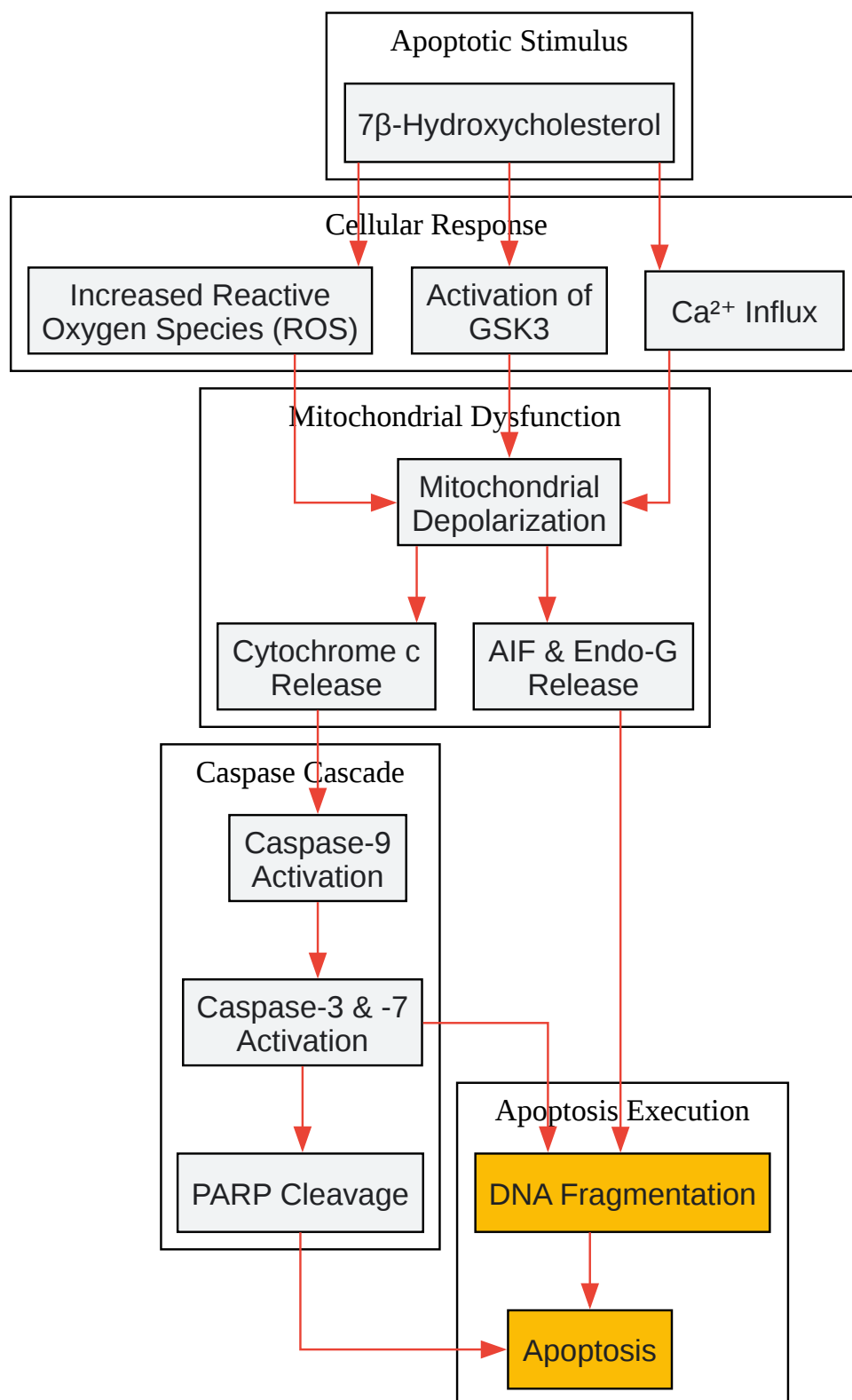
Biological Role and Signaling Pathways

While 7 β -Hydroxy Cholesterol-d7 is primarily used as a research tool, its non-deuterated analog, 7 β -hydroxycholesterol, is a biologically active molecule with significant cytotoxic properties.[1][8] It is an oxysterol formed from the oxidation of cholesterol and is implicated in the pathophysiology of several diseases, including atherosclerosis, neurodegenerative disorders, and certain eye conditions.[8][9]

7 β -hydroxycholesterol, along with 7-ketocholesterol, can induce apoptosis (programmed cell death) through a complex signaling cascade.[10] This process is often associated with the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

Signaling Pathway of 7 β -Hydroxycholesterol-Induced Apoptosis:

The diagram below illustrates the key events in the apoptotic pathway initiated by 7 β -hydroxycholesterol.



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Apoptosis signaling pathway induced by 7 β -Hydroxycholesterol.

This pathway highlights the central role of mitochondrial-mediated events in 7 β -hydroxycholesterol-induced cell death. The release of pro-apoptotic factors from the mitochondria activates a cascade of caspases, which are proteases that execute the final stages of apoptosis, including the cleavage of cellular proteins and fragmentation of DNA.[10]

In summary, 7 β -Hydroxy Cholesterol-d7 is an invaluable tool for the accurate quantification of its biologically active, non-deuterated counterpart and other related oxysterols. A thorough understanding of its chemical properties and the biological pathways influenced by 7 β -hydroxycholesterol is essential for researchers in the fields of lipidomics, drug metabolism, and the study of diseases associated with oxidative stress.

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